molecular formula C22H25ClN4OS B13487277 5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride

5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride

Cat. No.: B13487277
M. Wt: 429.0 g/mol
InChI Key: FMLZYCIMBRXOPO-UHFFFAOYSA-N
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Description

5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indene moiety, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an indanone derivative is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a thiosemicarbazide derivative and a carboxylic acid derivative under acidic conditions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the thiadiazole intermediate with an appropriate amine derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound’s indene moiety and thiadiazole ring are believed to play key roles in its binding to biological targets, leading to modulation of specific pathways. These interactions can result in various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and indole-3-carbinol, share some structural similarities with the indene moiety of the compound.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring structure.

Uniqueness

The uniqueness of 5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride lies in its combination of the indene moiety, thiadiazole ring, and carboxamide group

Properties

Molecular Formula

C22H25ClN4OS

Molecular Weight

429.0 g/mol

IUPAC Name

5-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N4OS.ClH/c1-15-7-9-16(10-8-15)13-23-21(27)22-25-24-20(28-22)14-26(2)19-12-11-17-5-3-4-6-18(17)19;/h3-10,19H,11-14H2,1-2H3,(H,23,27);1H

InChI Key

FMLZYCIMBRXOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CN(C)C3CCC4=CC=CC=C34.Cl

Origin of Product

United States

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